4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide
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Overview
Description
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid .
The diazepane ring is synthesized through cyclization reactions involving appropriate diamines and dihalides under basic conditions . The final step involves coupling the imidazole and diazepane intermediates through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key steps .
Chemical Reactions Analysis
Types of Reactions
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of sulfides from sulfonyl groups.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity . The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing binding affinity . The diazepane ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidine-1-carboxamide .
- 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidine .
- N-(Cyclopropylmethyl)-2-{[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}benzamide .
Uniqueness
4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide is unique due to its combination of an imidazole ring, a sulfonyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties, such as enhanced stability, specific binding affinity, and potential therapeutic effects .
Properties
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-N-propan-2-yl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3S/c1-11(2)15-14(20)18-6-5-7-19(9-8-18)23(21,22)13-10-17(4)12(3)16-13/h10-11H,5-9H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMCHIQQNXGYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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